molecular formula C44H92ClN B14264559 N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride CAS No. 183585-13-9

N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride

Cat. No.: B14264559
CAS No.: 183585-13-9
M. Wt: 670.7 g/mol
InChI Key: CRZWCWDGGUAREG-UHFFFAOYSA-M
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Description

N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride, also known as distearyldimonium chloride, is a quaternary ammonium compound. It is widely used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it an effective agent in products like fabric softeners, hair conditioners, and antistatic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride typically involves the reaction of octadecylamine with dimethyl sulfate, followed by quaternization with methyl chloride. The reaction conditions usually require a solvent such as ethanol and a temperature range of 50-70°C .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of high-purity reagents and controlled reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield carboxylic acids .

Scientific Research Applications

N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Dimethyldioctadecylammonium bromide: Similar in structure but contains a bromide ion instead of chloride.

    Cetyl trimethylammonium chloride: A shorter-chain analogue with similar surfactant properties.

    Didecyldimethylammonium chloride: A shorter di-C10 analogue with comparable applications

Uniqueness

N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride stands out due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in applications requiring strong surface activity. Its ability to form stable vesicular structures also makes it unique among similar compounds .

Properties

CAS No.

183585-13-9

Molecular Formula

C44H92ClN

Molecular Weight

670.7 g/mol

IUPAC Name

dibutyl(dioctadecyl)azanium;chloride

InChI

InChI=1S/C44H92N.ClH/c1-5-9-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-45(41-11-7-3,42-12-8-4)44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-10-6-2;/h5-44H2,1-4H3;1H/q+1;/p-1

InChI Key

CRZWCWDGGUAREG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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